molecular formula C5H11N B105061 Piperidine-d11 CAS No. 143317-90-2

Piperidine-d11

Cat. No. B105061
CAS RN: 143317-90-2
M. Wt: 96.21 g/mol
InChI Key: NQRYJNQNLNOLGT-KTIYLIMOSA-N
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Description

Piperidine-d11 is a compound with the molecular formula C5H11N . It’s a type of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidine-d11 is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A modern approach to the synthesis of piperidine involves the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid . Another method involves a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .


Molecular Structure Analysis

The crystal structure of Piperidine-d11 has been determined at 2 K and at room temperature at pressures between 0.22 and 1.09 GPa . The structure features chains of molecules formed by NH…N H-bonds with van der Waals interactions between the chains .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine-d11 has a molecular weight of 96.21 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It is a clear, colorless liquid that is miscible with water and many organic solvents .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Applications

Piperidine derivatives have shown potential in anticancer applications . For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Antiviral Applications

Piperidine derivatives have been utilized in antiviral applications . They have shown potential in inhibiting the replication of certain viruses .

Antimalarial Applications

Piperidine derivatives have also been used in antimalarial applications . They have shown potential in inhibiting the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They have been used to inhibit the growth of certain bacteria and fungi .

Anti-Inflammatory Applications

Piperidine derivatives have been used in anti-inflammatory applications . They have shown potential in reducing inflammation in certain conditions .

Anti-Alzheimer Applications

Piperidine derivatives have shown potential in anti-Alzheimer applications . They have been used in the treatment of Alzheimer’s disease .

Corrosion Inhibition

Some piperidine derivatives have been studied for their ability to inhibit corrosion in metal surfaces and are used in corrosion protection formulations .

Mechanism of Action

Target of Action

Piperidine-d11, a derivative of piperidine, is a heterocyclic compound that has been found to interact with several targets. The primary targets of piperidine compounds include various signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and multidrug resistance protein 1 . These targets play crucial roles in various physiological processes, including cell proliferation, apoptosis, and drug metabolism .

Mode of Action

Piperidine-d11 interacts with its targets, leading to a series of biochemical changes. For instance, it has been observed that piperidine compounds can inhibit the phosphorylation of the Ser473 residue on Akt, leading to the inhibition of the Akt signaling pathway . This interaction results in the modulation of cell survival and proliferation .

Biochemical Pathways

Piperidine-d11 affects several biochemical pathways. It has been found to regulate crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in various physiological processes, including cell proliferation, inflammation, apoptosis, and immune response .

Pharmacokinetics

The pharmacokinetics of Piperidine-d11, like other piperidine compounds, involves its absorption, distribution, metabolism, and excretion (ADME). Piperidine compounds are known for their bioavailability enhancing abilities . They can stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane .

Result of Action

The molecular and cellular effects of Piperidine-d11’s action are primarily related to its ability to modulate various signaling pathways. For instance, it can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . Furthermore, damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piperidine-d11. It’s worth noting that piperidine compounds, in general, are used in various chemical processes and their activity can be influenced by factors such as pH, temperature, and presence of other chemicals .

Safety and Hazards

Piperidine-d11 should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

Piperidine and its derivatives, including Piperidine-d11, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is expected to continue and evolve.

properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYJNQNLNOLGT-KTIYLIMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583728
Record name (~2~H_11_)Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-d11

CAS RN

143317-90-2
Record name (~2~H_11_)Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143317-90-2
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanine and 3-(p-t-butoxyphenyl)-L-alanine t-butyl ester were coupled to give N-[N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanyl]-3-(p-t-butoxyphenyl)-L-alanine t-butyl ester and 5 ml of piperidine and the reaction solution was evaporated. The residue was suspended in methanol and insoluble material was filtered off. The filtrate was evaporated and chromatographed on silica gel using ethyl acetate to yield 2 g of 3-(t-butoxyphenyl)-N-[3-(p-t-butoxy-carbonyl)-L-alanyl]-L-alanine t-butyl ester.
Name
N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

The resulting aldehydes (22) could be reacted with hydantoin in ethanol with a base, such as, piperidine to give the desired pyrazolo[1,5-a]pyrimidin-3-ylmethylene)imidazolidine-2,4-dione of structure 23. Additionally, the corresponding thiazolidine-2,4-dione and the Rhodanine derivatives of compounds 23 could be synthesized using the aforementioned methods.
[Compound]
Name
aldehydes
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

The secondary amine of a functionalized piperazine or piperidine can be alkylated with a haloacetonitrile under basic conditions to yield a cyanomethyl piperazine or piperidine analogue. In a typical procedure N-benzoyl piperazine was added to a solution of chloroacetonitrile and TEA in THF and stirred at r.t. for between 2 and 5 days. A resulting precipitate is removed by filtration, the filtrate is concentrated in vacuo, and the residue purified via chromatography to yield the cyanomethyl intermediate YCH2CN. The alkylation with haloacetonitrile can also be carried out with an alternate base, such as 4-methylmorpholine or diisopropylethyl amine.
[Compound]
Name
secondary amine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
haloacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Starting from a mixture of 2-nitrobenzaldehyde (3.02 g), 2-phenoxyethyl acetoacetate (4.44 g), piperidine (272.5 mg) in benzene (10.8 ml) was obtained an oil (8.0 g) of 2-phenoxyethyl 2-(2-nitrobenzylidene)acetoacetate. Thus obtained oil was treated with ethyl 3-amino-4,4-diethoxycrotonate (4.34 g) to give an oil of 2-phenoxyethyl 2-methyl-4-(2-nitrophenyl)-5-ethoxycarbonyl-6-diethoxymethyl-1,4-dihydropyridine-3-carboxylate.
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-d11
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Piperidine-d11
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Piperidine-d11
Reactant of Route 5
Piperidine-d11
Reactant of Route 6
Piperidine-d11

Q & A

Q1: Why is piperidine-d11 used as a solvent for studying sporopollenin?

A: Piperidine-d11 exhibits superior solubilizing properties for sporopollenin compared to traditional solvents like 2-aminoethanol. [] This enhanced solubility is crucial for obtaining high-quality NMR spectra, especially two-dimensional spectra like 13C,1H-HETCOR, which are essential for detailed structural analysis of this complex biopolymer. []

Q2: How does piperidine-d11 contribute to understanding the structure of sporopollenin?

A: Piperidine-d11 enables the acquisition of clear and well-resolved NMR spectra of derivatized sporopollenin. [] This is particularly important for 13C NMR, which can be challenging to obtain for sporopollenin due to its limited solubility. By analyzing the chemical shifts and coupling patterns in these spectra, researchers can gain insights into the type and arrangement of functional groups present in sporopollenin, such as aliphatic chains and phenolic groups. []

Q3: Beyond sporopollenin, what other applications does piperidine-d11 have in chemistry research?

A: Piperidine-d11 serves as a valuable deuterium source in regioselective C-deuteriation reactions. [] For instance, it plays a crucial role in investigating the kinetic deuteriation of amine-enolate complexes, particularly those derived from 2-methyl tetralone. [] This application highlights its utility in studying reaction mechanisms and isotopic labelling.

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